

# Chemical structure of Acloproxalap (ADX-629)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Acloproxalap**

Cat. No.: **B10830846**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Activity of **Acloproxalap (ADX-629)**

## Introduction

**Acloproxalap**, also known as ADX-629, is an investigational, first-in-class, orally administered small-molecule drug candidate under development by Aldeyra Therapeutics.[\[1\]](#)[\[2\]](#) It is a modulator of Reactive Aldehyde Species (RASP), which are pro-inflammatory molecules implicated in the pathogenesis of various immune-mediated and metabolic diseases.[\[1\]](#)[\[3\]](#)

**Acloproxalap** is a quinoline-based aldehyde scavenger designed to trap these toxic aldehydes, thereby reducing inflammation and subsequent tissue damage.[\[4\]](#) This document provides a detailed overview of its chemical properties, mechanism of action, and supporting experimental data.

## Chemical Structure and Properties

**Acloproxalap** is an analog of reproxalap. Its chemical identity has been established through various analytical methods, and its key properties are summarized below.

| Property          | Value                                            | Source          |
|-------------------|--------------------------------------------------|-----------------|
| IUPAC Name        | 2-(3-aminoquinolin-2-yl)propan-2-ol              | [PharmaCompass] |
| Synonyms          | ADX-629, Acloproxalap                            | [PharmaCompass] |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O | [PharmaCompass] |
| Molecular Weight  | 202.25 g/mol                                     | [PharmaCompass] |
| Canonical SMILES  | CC(C)<br>(C1=NC2=CC=CC=C2C=C1N)<br>O             | [PharmaCompass] |
| InChI Key         | NOFRQDXKZDAYGB-<br>UHFFFAOYSA-N                  | [PharmaCompass] |
| CAS Number        | 1824609-67-7                                     | [PharmaCompass] |

## Mechanism of Action: RASP Scavenging

Acloproxalap's therapeutic potential stems from its function as a potent scavenger of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules produced during metabolic processes and inflammatory responses. These aldehydes contribute to cellular damage and propagate inflammation by activating a wide array of pro-inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A, leading to cytokine release.

ADX-629 is designed to trap and neutralize these aldehydes, effectively acting as an upstream immunological switch that can shift the immune system from a pro-inflammatory to an anti-inflammatory state. By reducing the overall "aldehyde load," **Acloproxalap** mitigates the downstream inflammatory cascade.



[Click to download full resolution via product page](#)

**Caption:** Mechanism of RASP-mediated inflammation and **Acloproxalap** intervention.

## Preclinical and Clinical Data

**Acloproxalap (ADX-629)** has been evaluated in various preclinical models and clinical trials, demonstrating its potential to mitigate inflammation and disease pathology.

## Preclinical Efficacy in Alcoholic Liver Disease (ALD)

In a mouse model of ALD, ADX-629 treatment resulted in significant reductions in key disease markers compared to untreated, ethanol-fed mice.

| Parameter Measured                       | Outcome              | P-value    |
|------------------------------------------|----------------------|------------|
| Liver Acetaldehyde (AA)                  | Significant Decrease | p < 0.05   |
| Liver Malondialdehyde-Acetaldehyde (MAA) | Significant Decrease | p < 0.05   |
| Circulating Anti-MAA Antibody            | Significant Decrease | p < 0.05   |
| Liver/Serum Triglycerides                | Significant Decrease | p < 0.01   |
| Liver Fat Accumulation                   | Significant Decrease | p < 0.0001 |
| Serum IFN-γ and MCP-1                    | Significant Decrease | p < 0.01   |

## Clinical Efficacy in Acute Alcohol Challenge

In a Phase 2 crossover trial, ADX-629 demonstrated target engagement and improved signs of acute alcohol intoxication.

| Parameter Measured        | Outcome                          | P-value    |
|---------------------------|----------------------------------|------------|
| Dermal Flushing           | Reduced compared to placebo      | p = 0.0007 |
| Romberg Test Balance Time | Increased compared to placebo    | p = 0.02   |
| Acetaldehyde Levels       | Lowered compared to placebo      | p = 0.03   |
| Total Cholesterol         | Statistically lower than placebo | p = 0.02   |
| LDL Cholesterol           | Statistically lower than placebo | p = 0.047  |

## Experimental Protocols

### Chronic/Binge Mouse Model of Alcoholic Liver Disease

This study was designed to assess the efficacy of ADX-629 in a model that mimics chronic and heavy alcohol consumption.

- Model: A chronic/binge mouse model of Alcoholic Liver Disease (ALD) was utilized.
- Dietary Regimen: Mice were fed an alcohol-containing (5%) liquid diet or a control diet for 10 days.
- Treatment Administration: On the final day, mice were treated with ADX-629 via oral gavage 30 minutes prior to receiving a bolus gavage of 31.5% ethanol.
- Experimental Groups: The study included four main groups for comparison:
  - Control diet, no ADX-629
  - Control diet + ADX-629
  - Ethanol diet, no ADX-629
  - Ethanol diet + ADX-629
- Endpoints: Key endpoints included levels of liver acetaldehyde (AA), liver malondialdehyde-acetaldehyde (MAA), anti-MAA antibodies, triglycerides, and pro-inflammatory cytokines.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for the preclinical ALD mouse model.

## Phase 2 Alcohol Challenge Clinical Trial

This study was designed to evaluate the effect of ADX-629 on the signs of acute alcohol intoxication in human subjects.

- Study Design: A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial. Twenty-three subjects were exposed to both ADX-629 and placebo.
- Treatment Administration: ADX-629 or a matching placebo was administered twice before exposure to alcohol and once afterward.
- Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints included signs of intoxication (dermal flushing, Romberg test for balance) and levels of the ethanol metabolite acetaldehyde.

## Conclusion

**Acloproxalap** (ADX-629) is a novel, quinoline-based RASP inhibitor with a well-defined chemical structure. Its mechanism of action, centered on the scavenging of pro-inflammatory aldehydes, represents an innovative, upstream approach to modulating the immune system. Preclinical and Phase 2 clinical data have demonstrated its ability to reduce aldehyde load and markers of inflammation and cellular damage in conditions such as alcoholic liver disease and acute alcohol intoxication. These findings support the continued development of **Acloproxalap** and other RASP modulators for a range of systemic immune-mediated and metabolic diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acloproxalap by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 2. businesswire.com [businesswire.com]
- 3. acloproxalap | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure of Acloproxalap (ADX-629)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10830846#chemical-structure-of-acloproxalap-adx-629\]](https://www.benchchem.com/product/b10830846#chemical-structure-of-acloproxalap-adx-629)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)